molecular formula C25H32N2O B12753722 N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide CAS No. 123039-62-3

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide

Cat. No.: B12753722
CAS No.: 123039-62-3
M. Wt: 376.5 g/mol
InChI Key: HYEDMAZUCWAQCT-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide is a complex organic compound with a unique structure that includes a piperidine ring, phenylethyl group, and propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine to form the piperidine ring . The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the propenamide moiety is added via an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly catalysts to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to fully saturated compounds.

Scientific Research Applications

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic or other pharmacological effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-2-methyl-N-phenyl-2-propenamide is unique due to its specific combination of functional groups and its potential pharmacological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

123039-62-3

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-2-methyl-N-phenylprop-2-enamide

InChI

InChI=1S/C25H32N2O/c1-19(2)25(28)27(23-13-9-6-10-14-23)24-17-21(4)26(18-20(24)3)16-15-22-11-7-5-8-12-22/h5-14,20-21,24H,1,15-18H2,2-4H3

InChI Key

HYEDMAZUCWAQCT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C(=C)C

Origin of Product

United States

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